molecular formula C8H8Br2O B173618 2-bromo-(1S)-1-(4-bromophenyl)ethanol CAS No. 100306-24-9

2-bromo-(1S)-1-(4-bromophenyl)ethanol

Cat. No. B173618
CAS RN: 100306-24-9
M. Wt: 279.96 g/mol
InChI Key: ZOCCHBFOKYCUST-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-(1S)-1-(4-bromophenyl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a chiral molecule, which means that it has two mirror-image forms. The (1S) form of 2-bromo-(1S)-1-(4-bromophenyl)ethanol has been found to possess unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol involves its interaction with the GABA receptor. This receptor is a type of ion channel that is activated by the neurotransmitter GABA. When 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol binds to the receptor, it blocks the flow of ions through the channel, which in turn reduces the activity of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol are primarily related to its interaction with the GABA receptor. By inhibiting the activity of this receptor, 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This can have a range of effects on the brain and body, including changes in mood, cognition, and motor function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol in lab experiments is its high selectivity for the GABA receptor. This makes it a valuable tool for researchers studying this receptor and its role in various neurological disorders. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol. One potential area of study is its use in the development of new drugs for the treatment of anxiety and other neurological disorders. Another area of interest is its potential as a tool for studying the structure and function of the GABA receptor and other ion channels. Additionally, researchers may explore the use of 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol in combination with other compounds to enhance its therapeutic effects or reduce its toxicity.

Synthesis Methods

The synthesis of 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol involves several steps. One common method involves the reaction of (S)-2-chloro-1-(4-bromophenyl)ethanol with sodium bromide in the presence of a palladium catalyst. The resulting product is then treated with hydrobromic acid to yield 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol.

Scientific Research Applications

2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol has been used in a variety of scientific research applications. One notable use is in the study of the GABA receptor, which is a key target for many drugs used to treat anxiety and other neurological disorders. The (2-bromo-(1S)-1-(4-bromophenyl)ethanol) form of 2-bromo-(2-bromo-(1S)-1-(4-bromophenyl)ethanol)-1-(4-bromophenyl)ethanol has been found to be a potent and selective inhibitor of the GABA receptor, making it a valuable tool for researchers studying this receptor.

properties

CAS RN

100306-24-9

Product Name

2-bromo-(1S)-1-(4-bromophenyl)ethanol

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

(1S)-2-bromo-1-(4-bromophenyl)ethanol

InChI

InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1

InChI Key

ZOCCHBFOKYCUST-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CBr)O)Br

SMILES

C1=CC(=CC=C1C(CBr)O)Br

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)Br

synonyms

S)-2-broMo-1-(4-broMophenyl)ethanol

Origin of Product

United States

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